Esomeprazole potassium Esomeprazole potassium The S-isomer of omeprazole.
Brand Name: Vulcanchem
CAS No.: 161796-84-5
VCID: VC0003327
InChI: InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
Molecular Formula: C17H18KN3O3S
Molecular Weight: 383.5 g/mol

Esomeprazole potassium

CAS No.: 161796-84-5

Cat. No.: VC0003327

Molecular Formula: C17H18KN3O3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Esomeprazole potassium - 161796-84-5

CAS No. 161796-84-5
Molecular Formula C17H18KN3O3S
Molecular Weight 383.5 g/mol
IUPAC Name potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1
Standard InChI Key FOFFPEFVSRGLOZ-JIDHJSLPSA-N
Isomeric SMILES CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]

Chemical and Structural Characteristics of Esomeprazole Potassium

Molecular Composition and Identification

Esomeprazole potassium (CAS RN: 161796-84-5) is characterized by the molecular formula C₁₇H₁₉KN₃O₃S and a molecular mass of 384.52 g/mol . Its structure consists of a benzimidazole core substituted with methoxy groups at positions 5 and 6, coupled with a pyridinylmethylsulfinyl moiety (Figure 1). The potassium ion stabilizes the sulfinic acid group, enhancing solubility and bioavailability compared to non-ionic PPIs .

Table 1: Key Molecular Properties of Esomeprazole Potassium

PropertyValueSource
Molecular FormulaC₁₇H₁₉KN₃O₃S
Molecular Weight384.52 g/mol
SMILES Notation[K].O=S(C1=NC=2C=CC(OC)=CC2N1)CC3=NC=C(C(OC)=C3C)C
InChI KeyVGDAWUJEXXBODZ-JIDHJSLPSA-N

The stereospecific S-configuration at the sulfoxide group distinguishes esomeprazole potassium from racemic omeprazole, conferring improved metabolic stability and reduced interpatient variability in acid suppression .

Synthesis and Stability

Industrial synthesis involves enantioselective oxidation of omeprazole precursors using chiral catalysts, followed by potassium salt formation . Stability studies indicate that esomeprazole potassium remains intact under acidic conditions (pH < 4) for ≤10 minutes, enabling targeted release in the small intestine .

Pharmacological Mechanism and Target Engagement

Mode of Action

Esomeprazole potassium covalently binds to cysteine residues (Cys813 and Cys822) on the α-subunit of gastric (H⁺, K⁺)-ATPase, irreversibly inhibiting proton transport into the stomach lumen . This mechanism achieves 89–94% intragastric pH >4 maintenance over 24 hours in healthy volunteers, surpassing earlier PPIs like lansoprazole .

Equation 1: Acid Inhibition Kinetics
Inhibition %=100×(1ekt)\text{Inhibition \%} = 100 \times \left(1 - e^{-k \cdot t}\right)
where k=0.12h1k = 0.12 \, \text{h}^{-1} (first-order rate constant) and tt = time post-dosing .

Pharmacokinetic Profile

After oral administration, esomeprazole potassium exhibits:

  • Tₘₐₓ: 1.5–2.5 hours

  • Bioavailability: 64–90% (dose-dependent)

  • Protein Binding: 97% (primarily albumin)

Hepatic metabolism via CYP2C19 and CYP3A4 produces inactive sulfone and hydroxy metabolites, with <1% renal excretion of unchanged drug .

Therapeutic Efficacy in Clinical Practice

Erosive Esophagitis Healing Rates

A phase III trial (N=302) comparing esomeprazole potassium 40 mg to tegoprazan (P-CAB) demonstrated equivalent healing rates at 8 weeks:

Table 2: Comparative Healing Rates in Erosive Esophagitis

Treatment4-Week Healing Rate8-Week Healing Rate
Esomeprazole 40 mg94.3%98.9%
Tegoprazan 50 mg91.3%98.9%
Tegoprazan 100 mg93.4%98.9%

Data adapted from Lee et al. (2019)

Non-inferiority margins of 10% were achieved (95% CI: -4.2% to 4.1%), confirming esomeprazole potassium’s position as a gold-standard therapy .

Symptom Resolution Dynamics

In GERD patients, esomeprazole potassium reduces heartburn episodes by 82% within 3 days, with complete resolution in 67% by day 5 . Nighttime symptom control exceeds 90% efficacy when dosed nocturnally .

Position in the PPI/P-CAB Therapeutic Landscape

Comparative Efficacy Against Potassium-Competitive Acid Blockers

While P-CABs like tegoprazan achieve faster pH elevation (median Tₘₐₓ 0.7 h vs. 2.1 h), esomeprazole potassium maintains superiority in nocturnal acid control (pH >4 for 12.1 vs. 10.3 h/24 h) .

Table 3: Pharmacodynamic Comparison

ParameterEsomeprazole PotassiumTegoprazan 100 mg
Time to pH >4 (min)85 ± 1243 ± 9
% Time pH >4 (Day 1)54%62%
% Time pH >4 (Day 7)72%68%

Adapted from Leowattana et al. (2022)

Cost-Effectiveness Analysis

In South Korean models, esomeprazole potassium demonstrates 23% lower 5-year costs vs. vonoprazan ($8,921 vs. $11,602), maintaining QALY parity (4.21 vs. 4.19) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator